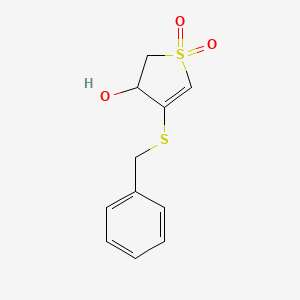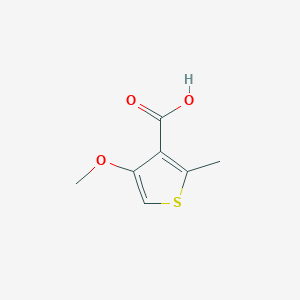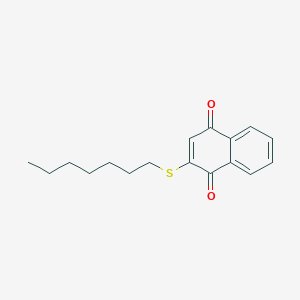
2-(Heptylsulfanyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Heptylsulfanyl)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities and applications. This compound features a heptylsulfanyl group attached to the naphthalene-1,4-dione core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with heptylthiol. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 1,4-naphthoquinone in dichloromethane.
- Add heptylthiol and triethylamine to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Heptylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学的研究の応用
2-(Heptylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(Heptylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the heptylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its biological activities.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with anticoagulant properties.
2-(Methylthio)naphthalene-1,4-dione: Similar structure with a methylthio group instead of heptylsulfanyl.
Uniqueness
2-(Heptylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
特性
CAS番号 |
89478-13-7 |
|---|---|
分子式 |
C17H20O2S |
分子量 |
288.4 g/mol |
IUPAC名 |
2-heptylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C17H20O2S/c1-2-3-4-5-8-11-20-16-12-15(18)13-9-6-7-10-14(13)17(16)19/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChIキー |
KUCKSRCSUFUNKD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


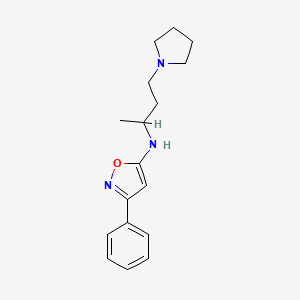
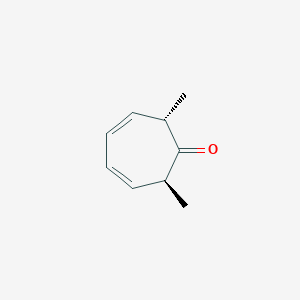
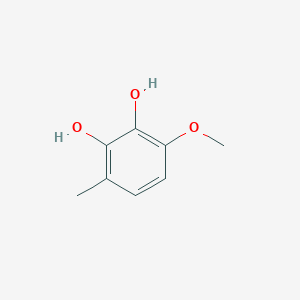
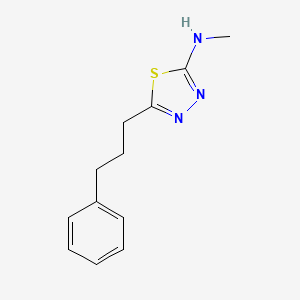
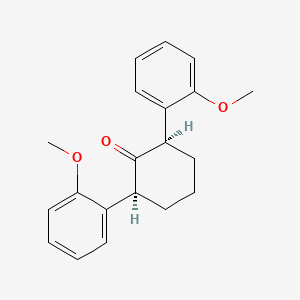
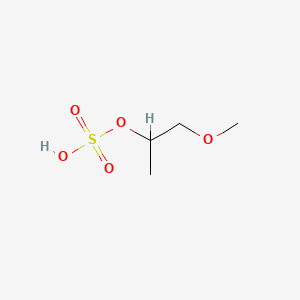

![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
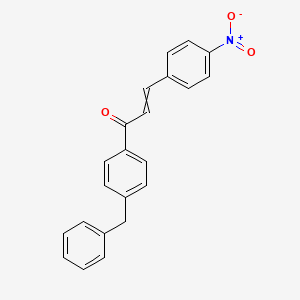

![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)

